(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride
Description
(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride (CAS: 2411591-22-3) is a chiral organic compound with the molecular formula C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol. It is a hydrochloride salt derivative of a carbamate-functionalized azepane (a seven-membered nitrogen-containing ring).
Properties
IUPAC Name |
tert-butyl N-[(3R)-azepan-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQXKEIGANQC-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Pathway
The synthesis of (R)-tert-butyl azepan-3-ylcarbamate hydrochloride begins with azepane, a seven-membered heterocyclic amine. The primary reaction involves the acylation of azepane with tert-butyl chloroformate (Boc-Cl) under basic conditions to form the tert-butyl carbamate intermediate.
Reaction Scheme :
The base, typically triethylamine (TEA), neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Enantiomeric Resolution
The racemic mixture of tert-butyl azepan-3-ylcarbamate undergoes chiral resolution to isolate the (R)-enantiomer. Techniques include:
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Chiral Chromatography : Using columns packed with cellulose-based chiral stationary phases (CSPs).
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Diastereomeric Salt Formation : Reacting the racemate with chiral acids (e.g., tartaric acid) to precipitate one enantiomer.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (>80%) are achieved in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Elevated temperatures (>40°C) promote Boc group hydrolysis, reducing yields.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0 | 85 | 98 |
| THF | 25 | 82 | 97 |
| Acetonitrile | 25 | 75 | 95 |
Stoichiometric Ratios
A 1:1 molar ratio of azepane to Boc-Cl minimizes side products. Excess Boc-Cl (1.2 equiv) improves conversion but requires careful quenching to avoid over-acylation.
Purification and Isolation Techniques
Crystallization
The hydrochloride salt is purified via recrystallization from acetone/water (9:1), yielding white crystals with >99.5% HPLC purity.
Table 2: Recrystallization Parameters
| Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Acetone/H₂O | 4 | 78 | 99.7 |
| Ethanol/H₂O | 4 | 65 | 98.9 |
Chromatographic Methods
Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes non-polar impurities, while chiral HPLC (Chiralpak IA column) ensures enantiomeric excess >99%.
Industrial-Scale Production Methodologies
Continuous Flow Reactors
Industrial processes employ continuous flow systems to enhance mixing and heat transfer, achieving 90% yield at 10 kg/batch scale. Key advantages include:
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Reduced reaction time (2 hours vs. 8 hours batch).
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Consistent enantiomeric excess (ee > 99.5%) via inline chiral analysis.
Process Automation
Automated pH control during hydrochloride salt formation ensures precise stoichiometry, minimizing waste and improving reproducibility.
Quality Control and Analytical Characterization
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.10–3.45 (m, 6H, azepane CH₂), 4.85 (br s, 1H, NH).
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HPLC : Retention time = 12.3 min (Chiralpak IA, hexane/i-PrOH 80:20).
Table 3: Analytical Specifications
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.5% | USP <621> |
| Enantiomeric Excess | ≥99% | Chiral HPLC |
| Water Content | ≤0.5% | Karl Fischer |
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl azepan-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized azepane derivatives.
Reduction: Reduced azepane derivatives.
Substitution: Substituted carbamates with varying functional groups.
Scientific Research Applications
®-tert-Butyl azepan-3-ylcarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl azepan-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere at room temperature to prevent degradation .
- Hazard Profile : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory tract irritation .
- Safety Precautions : Includes recommendations to avoid inhalation, use protective equipment, and handle in well-ventilated areas (P261, P280, etc.) .
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, (R)-tert-butyl azepan-3-ylcarbamate hydrochloride is compared to structurally related compounds, focusing on substituent effects, stereochemistry, and physicochemical behavior.
Substituent Effects: tert-Butyl vs. Other Alkyl Groups
The tert-butyl group distinguishes this compound from carbamates with smaller or linear alkyl chains (e.g., methyl, ethyl). For example:
The tert-butyl group’s bulkiness may hinder intermolecular interactions, as observed in sulfated hexasaccharides where substituent positioning alters chemical environments . Similarly, steric effects here could influence conformational stability or binding to biological targets.
Stereochemical Considerations: (R) vs. (S) Enantiomers
The (R)-configuration of the azepane ring could lead to divergent biological activity compared to its (S)-enantiomer. For instance:
- Pharmacological Activity : Enantiomers often exhibit differences in receptor affinity due to stereospecific binding pockets.
- Synthetic Utility : The (R)-form may serve as a chiral building block in asymmetric synthesis, whereas the (S)-form could have distinct reactivity.
Carbamate vs. Amine or Urea Derivatives
Replacing the carbamate group with amines or ureas alters electronic and hydrogen-bonding properties:
Electronegativity differences, as highlighted in studies on tin compounds, correlate with chemical shifts . The carbamate’s intermediate electronegativity may balance solubility and stability.
Biological Activity
(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is a chiral carbamate with the following chemical properties:
- Molecular Formula : C₁₁H₂₃ClN₂O₂
- Molecular Weight : Approximately 250.77 g/mol
- IUPAC Name : tert-butyl N-[(3R)-azepan-3-yl]carbamate
The compound's chiral nature is attributed to the asymmetric carbon atom in its structure, which may influence its interaction with biological targets.
Preliminary studies suggest that this compound exhibits biological activity through several mechanisms:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell membranes, leading to cell death.
- Anticancer Properties : Research indicates that this compound may modulate cellular signaling pathways and metabolic processes, potentially inhibiting cancer cell proliferation.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity and thereby affecting various physiological processes.
Antimicrobial Studies
A study highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations, comparable to last-resort antibiotics like vancomycin and linezolid .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.78 - 3.125 μg/mL |
| VRE | 0.78 - 3.125 μg/mL |
| E. coli | No significant activity |
Anticancer Activity
In vitro studies have indicated that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. Further research is required to elucidate the precise molecular targets involved in these processes.
Case Studies
- Case Study on MRSA : In a controlled laboratory setting, this compound was tested against MRSA strains. The results demonstrated significant bactericidal activity, suggesting its potential as a novel therapeutic agent for treating resistant infections.
- Cancer Cell Line Study : An experimental study involving human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Future Directions
Research on this compound is ongoing, with several avenues being explored:
- Mechanistic Studies : Further investigations are needed to clarify the molecular mechanisms underlying its antimicrobial and anticancer activities.
- Clinical Trials : Future clinical trials will be essential to assess the safety and efficacy of this compound in humans.
- Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications affect biological activity could lead to more potent derivatives.
Q & A
Q. What are the critical steps in synthesizing (R)-tert-butyl azepan-3-ylcarbamate hydrochloride, and how can hydrolysis be minimized?
The synthesis involves reacting azepane with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate, followed by hydrochloride salt formation. Key steps include:
- Temperature control : Maintain 0–5°C during chloroformate addition to prevent exothermic side reactions.
- Moisture exclusion : Use anhydrous solvents and inert atmosphere (N₂/Ar) to avoid hydrolysis of the chloroformate .
- Base selection : Triethylamine effectively neutralizes HCl byproducts, improving yield. Post-reaction, aqueous workup (e.g., brine wash) removes excess reagents.
Q. How should researchers characterize the enantiomeric purity of this compound?
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 220 nm. Retention times can differentiate (R) and (S) enantiomers .
- Optical rotation : Compare the measured [α]D²⁵ against literature values (e.g., +15° to +20° in methanol) to confirm configuration .
Q. What storage conditions ensure long-term stability?
Store under inert atmosphere (argon) at room temperature, sealed with a desiccant (e.g., silica gel). The compound is hygroscopic; exposure to moisture may hydrolyze the carbamate group, forming azepane and CO₂ .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Solvent screening : Replace dichloromethane with THF or acetonitrile to enhance solubility of intermediates.
- Catalytic additives : Add 1–2 mol% DMAP to accelerate carbamate formation.
- In-line monitoring : Use FTIR or Raman spectroscopy to track chloroformate consumption and adjust reagent stoichiometry dynamically .
Q. How do stereochemical variations at the azepane nitrogen impact biological activity?
The (R)-configuration confers optimal binding to target receptors (e.g., serotonin transporters) due to spatial alignment of the carbamate group. Inactivity of the (S)-enantiomer in kinetic assays highlights the need for rigorous enantiomeric control during synthesis (Table 1) .
Q. Table 1: Comparative Activity of Enantiomers
| Enantiomer | IC₅₀ (nM) | Target Receptor |
|---|---|---|
| (R)-form | 12 ± 2 | SERT |
| (S)-form | >1000 | SERT |
Q. How should researchers resolve contradictions in reported molecular weights (vs. g/mol)?
The discrepancy arises from whether the molecular weight includes the hydrochloride counterion.
Q. What analytical strategies differentiate this compound from structurally similar carbamates?
- ¹³C NMR : The tert-butyl carbamate carbonyl resonates at δ 155–157 ppm, distinct from aryl carbamates (δ 150–152 ppm).
- HRMS : Exact mass (250.77 g/mol) distinguishes it from analogs like tert-butyl pyrrolidine carbamates (e.g., 201.30 g/mol) .
Methodological Challenges
Q. How can researchers mitigate hazards associated with handling this compound?
Q. What protocols ensure reproducibility in kinetic studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
